1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, methyl ester
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, methyl ester is a heterocyclic organic compound It is characterized by a pyrazole ring substituted with a naphthalenyl group at the 5-position and a carboxylic acid methyl ester at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, methyl ester typically involves the reaction of 2-naphthylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The naphthalenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and naphthalenyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-1-phenyl-
- 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid
Uniqueness
1H-Pyrazole-3-carboxylic acid, 5-(2-naphthalenyl)-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 5-naphthalen-2-ylpyrazolidine-3-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-19-15(18)14-9-13(16-17-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13-14,16-17H,9H2,1H3 |
InChI Key |
IOJVGOPTAAQBLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(NN1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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